

Unveiling GR95030X: A Potent HMG-CoA Reductase Inhibitor

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Compound of Interest

Compound Name: GR95030X

Cat. No.: B1234858

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GR95030X**, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting cholesterol metabolism and related cardiovascular diseases.

Core Chemical and Physical Properties

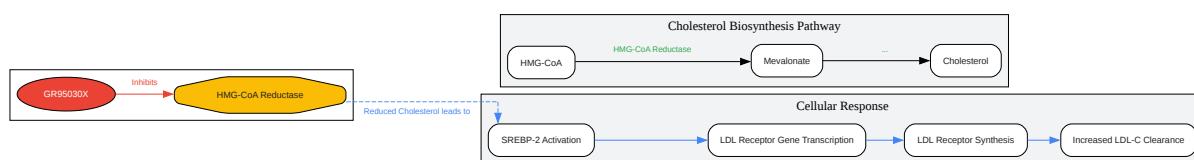
GR95030X, identified by the CAS number 129443-92-1, is a synthetic small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (E)-7-[4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid. The key physicochemical properties of **GR95030X** are summarized in the table below.

Property	Value
IUPAC Name	(E)-7-[4,5-bis(4-fluorophenyl)-2-(1-methylethyl)-1H-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid
CAS Number	129443-92-1
Molecular Formula	C ₂₅ H ₂₆ F ₂ N ₂ O ₄
Molecular Weight	456.48 g/mol

Mechanism of Action: Targeting Cholesterol Synthesis

GR95030X functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. By blocking this enzyme, **GR95030X** effectively reduces the production of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

The signaling pathway illustrating the mechanism of action of **GR95030X** is depicted below:



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Caption: Mechanism of action of **GR95030X** as an HMG-CoA reductase inhibitor.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

A standard *in vitro* assay to determine the inhibitory activity of **GR95030X** on HMG-CoA reductase can be performed as follows:

1. Reagents and Materials:

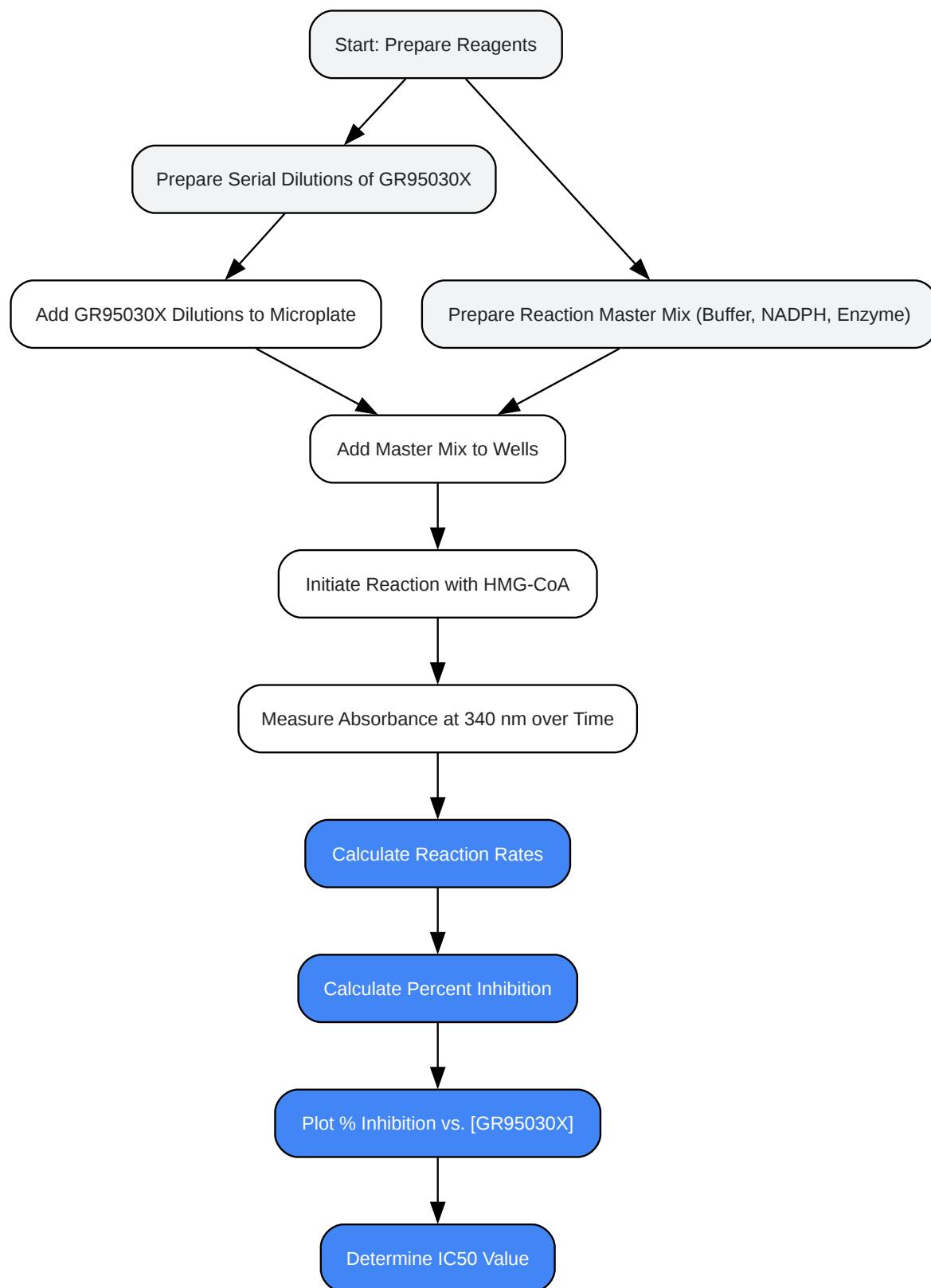
- Purified human HMG-CoA reductase (catalytic domain)

- HMG-CoA substrate
- NADPH
- Assay Buffer: Potassium phosphate buffer (pH 7.4) containing dithiothreitol (DTT) and EDTA
- **GR95030X** (dissolved in a suitable solvent, e.g., DMSO)
- Microplate reader capable of measuring absorbance at 340 nm

2. Assay Procedure:

- Prepare a reaction mixture in a 96-well UV-transparent microplate containing assay buffer, NADPH, and varying concentrations of **GR95030X**.
- Initiate the reaction by adding HMG-CoA substrate to the wells.
- Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
- The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.
- The half-maximal inhibitory concentration (IC_{50}) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for determining the IC_{50} of **GR95030X** is outlined in the following diagram:

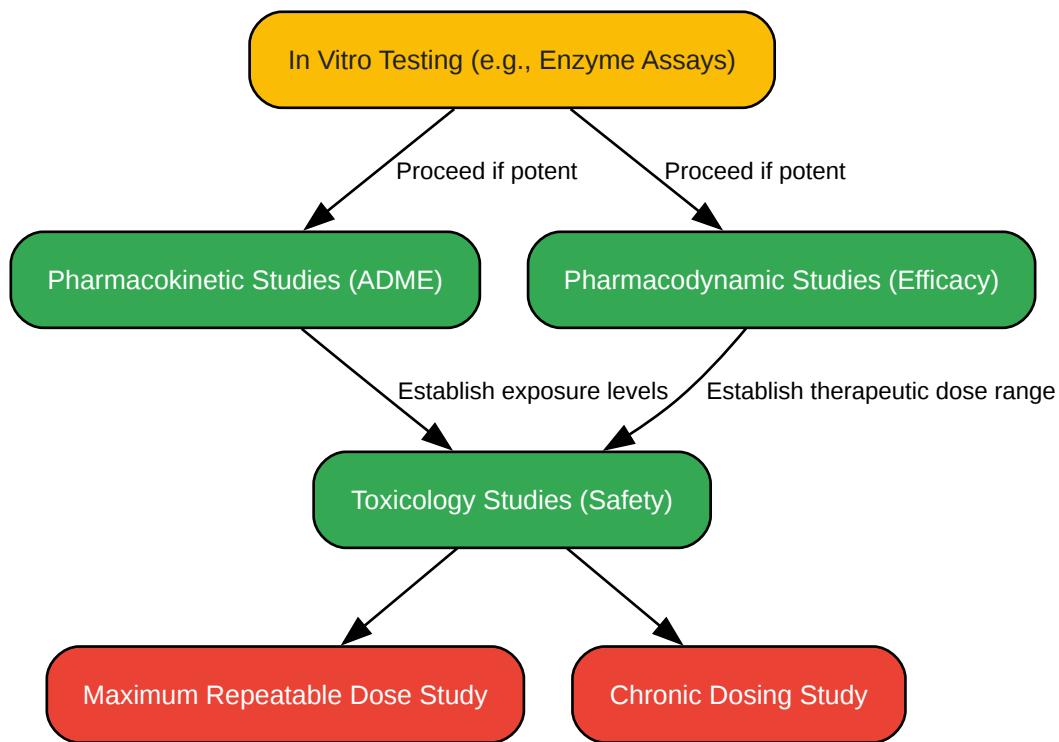
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Caption: Experimental workflow for IC₅₀ determination of **GR95030X**.

Preclinical Studies

GR95030X has been evaluated in preclinical animal models to assess its efficacy and safety. In a study involving marmosets, the compound was administered daily by gavage. A Maximum Repeatable Dose (MRD) study was conducted with doses up to 30 mg/kg/day for 49 days. Furthermore, a chronic study was performed where animals received dosages of 0, 1, 2.5, 7.5, and 20 mg/kg/day. These studies are essential for establishing the toxicological profile and therapeutic window of the compound.

The logical relationship of preclinical testing stages can be visualized as follows:



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